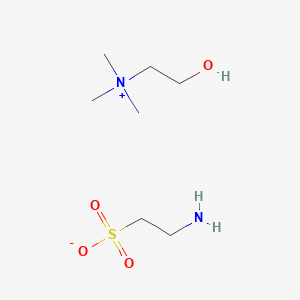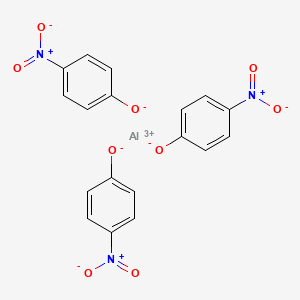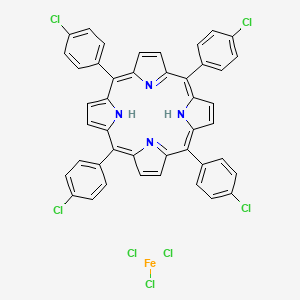
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is known for its unique structure, which includes an isoquinoline ring and a hydrazinyl-oxoethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide typically involves the reaction of isoquinoline derivatives with hydrazine and a suitable brominating agent. One common method includes the following steps:
Formation of the Isoquinoline Derivative: Isoquinoline is reacted with an appropriate aldehyde or ketone to form the corresponding isoquinoline derivative.
Hydrazine Addition: The isoquinoline derivative is then treated with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also generate reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydrazinyl-2-oxoethyl)pyridinium bromide
- 2-(2-Hydrazinyl-2-oxoethyl)quinolinium bromide
- 2-(2-Hydrazinyl-2-oxoethyl)benzothiazolium bromide
Uniqueness
2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide is unique due to its isoquinoline ring structure, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the isoquinoline ring enhances its ability to interact with specific biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
2-isoquinolin-2-ium-2-ylacetohydrazide;bromide |
InChI |
InChI=1S/C11H11N3O.BrH/c12-13-11(15)8-14-6-5-9-3-1-2-4-10(9)7-14;/h1-7H,8,12H2;1H |
InChI Key |
ZUPUZWRZWFIZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)NN.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


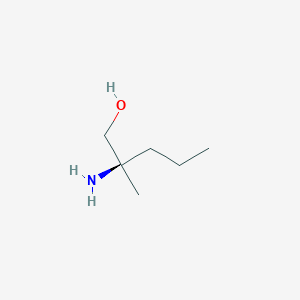
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
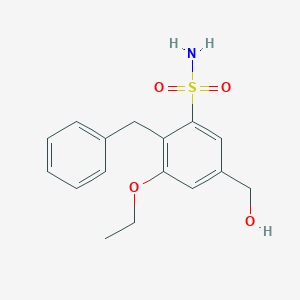
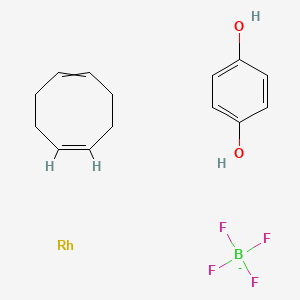
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
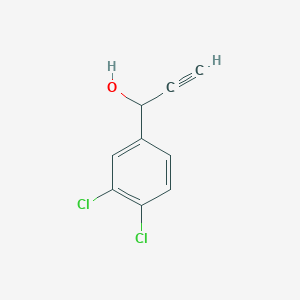
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)



